molecular formula C12H18N2 B2722899 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine CAS No. 2034458-30-3

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine

Cat. No.: B2722899
CAS No.: 2034458-30-3
M. Wt: 190.29
InChI Key: HVTKRPNGOJHOBZ-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine is an organic compound that features a pyrrole ring and a piperidine ring. This compound is of interest due to its unique structure, which combines two heterocyclic systems, making it a potential candidate for various chemical and biological applications.

Mechanism of Action

Target of Action

It’s important to note that the compound’s significance lies in its role as a precursor for the synthesis of more complex molecules with potential biological activities.

Biochemical Pathways

. As a precursor molecule, it could potentially be involved in the synthesis of complex molecules that affect various biochemical pathways.

Pharmacokinetics

. These properties would impact the bioavailability of the compound.

Result of Action

. As a precursor molecule, it could potentially be involved in the synthesis of complex molecules that have various molecular and cellular effects.

Action Environment

. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylenepiperidine in the presence of a suitable catalyst. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of saturated piperidine derivatives

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-2-carbaldehyde
  • 3-methylenepiperidine
  • 1-methyl-1H-pyrrol-2-yl)methanamine

Uniqueness

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of pyrrole and piperidine rings makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-5-3-8-14(9-11)10-12-6-4-7-13(12)2/h4,6-7H,1,3,5,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKRPNGOJHOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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